Tepilamide fumarate

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-O-[2-(diethylamino)-2-oxoethyl] 1-O-methyl (E)-but-2-enedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-4-12(5-2)9(13)8-17-11(15)7-6-10(14)16-3/h6-7H,4-5,8H2,1-3H3/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUGRXRLHCCENI-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

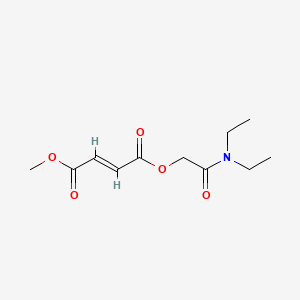

CCN(CC)C(=O)COC(=O)C=CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)COC(=O)/C=C/C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208229-58-6 |

Source

|

| Record name | Tepilamide fumarate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208229586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TEPILAMIDE FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KOS9TZ09CM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of Tepilamide Fumarate: A Technical Guide

Introduction

Tepilamide fumarate (formerly known as PPC-06 or XP23829) is an orally administered small molecule developed for the treatment of moderate-to-severe plaque psoriasis.[1][2] It belongs to the class of fumaric acid esters (FAEs), which have established immunomodulatory, anti-inflammatory, and anti-oxidative properties.[2] Fundamentally, this compound functions as a prodrug, meaning it is an inactive compound that is metabolized in the body to release its active therapeutic agent, Monomethyl Fumarate (MMF).[1][2] This extended-release formulation is designed to provide more efficient and sustained systemic exposure to MMF compared to previous FAE formulations like dimethyl fumarate (DMF).

The therapeutic effects of this compound are mediated by its active metabolite, MMF. The mechanism is multifaceted, primarily revolving around the modulation of two critical intracellular signaling pathways: the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This guide provides an in-depth examination of these core mechanisms, supported by clinical data and relevant experimental protocols.

Bioactivation of this compound

Upon oral administration, this compound is absorbed and rapidly hydrolyzed by esterase enzymes, releasing its active moiety, MMF. This conversion is a prerequisite for all subsequent pharmacological activity.

Core Mechanism 1: Nrf2 Pathway Activation

A primary mechanism of MMF is the activation of the Nrf2 antioxidant response pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective and antioxidant genes.

Under normal, unstressed conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation. MMF is an electrophile, and due to its α,β-unsaturated carbonyl group, it can react with nucleophilic thiol groups on proteins via a Michael addition reaction.

The key steps are as follows:

-

Keap1 Modification: MMF covalently modifies specific, highly reactive cysteine residues (notably Cys151) on the Keap1 protein. This process is known as succination.

-

Nrf2 Dissociation: This covalent modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and liberating Nrf2 from its repressor.

-

Nuclear Translocation: Freed from Keap1, Nrf2 translocates into the nucleus.

-

Gene Transcription: In the nucleus, Nrf2 binds to DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This initiates the transcription of numerous protective genes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis.

The upregulation of these genes enhances cellular antioxidant capacity and confers protection against oxidative stress, a key factor in the pathogenesis of inflammatory diseases like psoriasis.

Core Mechanism 2: NF-κB Pathway Inhibition

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many chronic inflammatory diseases. MMF exerts potent anti-inflammatory effects by inhibiting this pathway through at least two distinct mechanisms.

-

Direct Inhibition of p65: The most critical transcription factor in the canonical NF-κB pathway is the p65 (RelA) subunit. MMF can directly and covalently modify the p65 protein itself. This modification prevents the translocation of p65 from the cytoplasm to the nucleus, thereby blocking its ability to bind DNA and activate the transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.

-

Indirect Inhibition via Nrf2: The activation of the Nrf2 pathway can indirectly suppress NF-κB signaling. For example, the Nrf2 target gene product HO-1 has been shown to exert anti-inflammatory effects that include the inhibition of the NF-κB pathway. Additionally, Nrf2 and NF-κB may compete for limited pools of transcriptional co-activators, such as p300/CBP, leading to reduced NF-κB transcriptional activity.

This dual inhibition of a key pro-inflammatory pathway is central to the therapeutic efficacy of this compound in psoriasis.

Quantitative Data Summary

The clinical efficacy of this compound was evaluated in the AFFIRM study (NCT03421197), a Phase IIb, randomized, double-blind, placebo-controlled trial in patients with moderate-to-severe plaque psoriasis.

Table 1: Clinical Efficacy of this compound at Week 24 (AFFIRM Study)

| Endpoint | Placebo (BID) | This compound 400 mg (QD) | This compound 400 mg (BID) | This compound 600 mg (BID) |

|---|---|---|---|---|

| PASI-75 Response Rate ¹ | 20.0% | 39.7% | 47.2% | 44.3% |

| IGA Success Rate ² | 22.0% | 35.7% | 41.4% | 44.4% |

Data sourced from Mrowietz et al., 2022. ¹ Proportion of patients achieving ≥75% reduction in Psoriasis Area and Severity Index (PASI). ² Proportion of patients achieving an Investigator's Global Assessment (IGA) score of clear (0) or almost clear (1).

In preclinical models, this compound has been shown to potentiate the effects of oncolytic viruses by downregulating the interferon (IFN) pathway.

Table 2: In Vitro Concentrations for Viral Sensitization Studies

| Cell Line | Compound | Concentration Range | Purpose |

|---|---|---|---|

| 786-0 (Renal Carcinoma) | This compound | 100 - 200 µM | To render cells more susceptible to VSVΔ51 viral infection. |

Data sourced from Majeed et al., 2023.

Key Experimental Methodologies

Clinical Efficacy Assessment (AFFIRM Trial Protocol)

The AFFIRM study was designed to assess the safety and efficacy of this compound in adults with moderate-to-severe plaque psoriasis.

-

Study Design: Phase IIb, randomized, double-blind, placebo-controlled, multicenter study over 24 weeks.

-

Patient Population: Adults (≥18 years) with stable moderate-to-severe plaque psoriasis for at least 6 months, with a PASI score ≥12, Body Surface Area (BSA) involvement ≥10%, and an IGA score ≥3.

-

Intervention Arms: Patients were randomized (1:1:1:1) to one of four arms:

-

This compound 400 mg once daily (QD)

-

This compound 400 mg twice daily (BID)

-

This compound 600 mg twice daily (BID)

-

Placebo twice daily (BID)

-

-

Co-Primary Endpoints:

-

The proportion of patients achieving PASI-75 at week 24.

-

The proportion of patients achieving IGA success (a score of 0 or 1) at week 24.

-

Nrf2 Pathway Activation Assays

To confirm the activation of the Nrf2 pathway by MMF, a series of in vitro assays are typically employed. The workflow involves treating a relevant cell type (e.g., human astrocytes, keratinocytes) with the compound and measuring key events in the pathway.

-

Protocol Detail: Nrf2 Nuclear Translocation by Western Blot

-

Cell Culture and Treatment: Plate human astrocytes and grow to ~80% confluency. Treat cells with MMF (e.g., 1-10 µg/mL) or vehicle (DMSO) for a specified time (e.g., 2-8 hours).

-

Fractionation: Harvest cells and perform nuclear and cytoplasmic protein extraction using a commercial kit according to the manufacturer's protocol.

-

Quantification: Determine protein concentration in each fraction using a BCA assay.

-

Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20 µg) from each fraction onto an SDS-PAGE gel. After separation, transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and incubate with a primary antibody against Nrf2 overnight at 4°C. Use Lamin B1 and GAPDH as nuclear and cytoplasmic loading controls, respectively.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify band intensity. An increase in the Nrf2 signal in the nuclear fraction relative to the control indicates activation.

-

NF-κB Inhibition Assay (p65 Translocation)

The inhibition of NF-κB is commonly assessed by quantifying the nuclear translocation of the p65 subunit using high-content immunofluorescence microscopy.

-

Protocol Detail: p65 Immunofluorescence Staining

-

Cell Culture and Treatment: Seed cells (e.g., HeLa cells, keratinocytes) on glass coverslips or in imaging-compatible microplates. Pre-treat cells with various concentrations of MMF for 1-2 hours.

-

Stimulation: Induce NF-κB activation by treating cells with a stimulant such as TNF-α (e.g., 10 ng/mL) for 30-60 minutes.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Immunostaining: Block non-specific binding with a blocking buffer (e.g., PBS with 5% goat serum). Incubate cells with a primary antibody specific for NF-κB p65.

-

Secondary Antibody and Counterstain: After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain the nuclei with DAPI or Hoechst stain.

-

Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the fluorescence intensity of p65 in the nuclear vs. cytoplasmic compartments. A significant decrease in the nuclear/cytoplasmic intensity ratio in MMF-treated cells compared to stimulated controls indicates inhibition of translocation.

-

Conclusion

The mechanism of action of this compound is a well-defined, multi-pronged process executed by its active metabolite, Monomethyl Fumarate. By activating the cytoprotective Nrf2 pathway, MMF enhances the cellular antioxidant defense system. Concurrently, by directly and indirectly inhibiting the pro-inflammatory NF-κB pathway, it potently suppresses the signaling cascades that drive diseases like psoriasis. This dual mechanism, which addresses both oxidative stress and inflammation, provides a strong rationale for its therapeutic use. The clinical efficacy demonstrated in the AFFIRM trial validates this mechanism in a patient population, establishing this compound as a targeted oral therapy for immune-mediated inflammatory diseases.

References

Tepilamide Fumarate (XP-23829): A Technical Guide to its Discovery, Mechanism, and Clinical Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tepilamide fumarate (XP-23829), a novel oral fumaric acid ester, has emerged as a significant small molecule in development for the treatment of moderate-to-severe plaque psoriasis. As a prodrug of the active metabolite monomethyl fumarate (MMF), its mechanism of action is centered on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant and anti-inflammatory responses. This technical guide provides an in-depth overview of the discovery, developmental history, mechanism of action, and clinical evaluation of this compound, presenting key data and experimental methodologies to inform further research and development in the field of dermatology and immunomodulatory therapeutics.

Discovery and Developmental History

This compound was discovered and initially developed by XenoPort, Inc. as a novel prodrug of MMF, designed to offer an improved therapeutic profile over existing fumaric acid esters like dimethyl fumarate (DMF).[1]

A key milestone in its development was the initiation of a Phase 1 clinical trial in July 2012 to assess its pharmacokinetics, safety, and tolerability in healthy adults.[2][3] This was followed by a Phase 2 clinical trial (NCT02173301) in patients with moderate-to-severe chronic plaque-type psoriasis.[4]

In March 2016, Dr. Reddy's Laboratories acquired the exclusive U.S. rights for the development and commercialization of XP23829 from XenoPort.[5] Subsequently, Azurity Pharmaceuticals acquired certain assets from Dr. Reddy's Laboratories, including this compound.

The development of this compound has been discontinued for multiple sclerosis and Parkinson's disease, with the primary focus remaining on plaque psoriasis.

Mechanism of Action: Nrf2 Pathway Activation

This compound is readily hydrolyzed in the body to its active metabolite, monomethyl fumarate (MMF). MMF is the key effector molecule that exerts its therapeutic effects primarily through the activation of the Nrf2 signaling pathway.

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress and inflammation. Under normal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Keap1, which facilitates its degradation. MMF, being an electrophilic molecule, is thought to react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes. This binding initiates the transcription of a battery of cytoprotective and anti-inflammatory genes.

The downstream effects of Nrf2 activation by MMF include:

-

Upregulation of antioxidant enzymes: This enhances the cellular capacity to neutralize reactive oxygen species (ROS), thereby reducing oxidative stress, a key contributor to the pathogenesis of psoriasis.

-

Inhibition of pro-inflammatory signaling pathways: Nrf2 activation can suppress the activity of pro-inflammatory transcription factors such as NF-κB, leading to a reduction in the production of inflammatory cytokines.

-

Immunomodulation: MMF has been shown to modulate immune cell function, promoting a shift from a pro-inflammatory Th1/Th17 immune response to a more anti-inflammatory Th2 response.

Preclinical Pharmacology

In Vitro Studies

Detailed quantitative data from in vitro studies specifically for this compound are not extensively published in publicly available literature. However, studies on its active metabolite, MMF, provide insights into its cellular activity. MMF has been shown to activate the Nrf2 pathway in various cell types, leading to the upregulation of antioxidant genes.

In Vivo Animal Models

Preclinical studies in animal models of both multiple sclerosis and psoriasis have suggested that XP23829 demonstrates a greater degree of efficacy compared to molar equivalent doses of DMF. Additionally, toxicology studies in two species indicated that XP23829 caused less stomach irritation than DMF.

Experimental Protocol: Imiquimod-Induced Psoriasis Mouse Model

This is a commonly used animal model to evaluate the efficacy of anti-psoriatic agents.

-

Animal Strain: Typically BALB/c or C57BL/6 mice are used.

-

Induction of Psoriasis-like Skin Inflammation: A daily topical application of imiquimod (IMQ) cream (e.g., 5%) is administered to the shaved back and/or ear of the mice for a period of 5-7 consecutive days.

-

Treatment Administration: The test compound (e.g., this compound) is administered orally or topically, either prophylactically (before or at the time of IMQ application) or therapeutically (after the onset of skin inflammation).

-

Efficacy Evaluation:

-

Psoriasis Area and Severity Index (PASI): A modified PASI score is used to assess the severity of erythema (redness), scaling, and skin thickness. Each parameter is scored on a scale (e.g., 0-4), and the sum of the scores provides a measure of disease severity.

-

Ear Thickness: Caliper measurements of ear thickness are taken daily to quantify inflammation-induced edema.

-

Histological Analysis: Skin biopsies are collected at the end of the study for histological examination of epidermal thickness (acanthosis), inflammatory cell infiltration, and other psoriatic features.

-

Cytokine Analysis: Skin or serum samples can be analyzed for the levels of pro-inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) to assess the immunomodulatory effects of the treatment.

-

Clinical Development: The AFFIRM Study

The most significant clinical evaluation of this compound to date is the Phase IIb, randomized, double-blind, placebo-controlled AFFIRM study (NCT03421197). This multicenter study assessed the safety and efficacy of extended-release tablets of this compound in adult patients with moderate-to-severe plaque psoriasis.

Study Design and Methodology

-

Participants: The study enrolled 426 adult patients with a diagnosis of stable, moderate-to-severe plaque psoriasis for at least 6 months. Key inclusion criteria included a Psoriasis Area and Severity Index (PASI) score of ≥12, an Investigator's Global Assessment (IGA) score of ≥3, and a body surface area (BSA) involvement of ≥10%.

-

Treatment Arms: Patients were randomized in a 1:1:1:1 ratio to one of four treatment groups:

-

This compound 400 mg once daily (QD)

-

This compound 400 mg twice daily (BID)

-

This compound 600 mg BID

-

Placebo

-

-

Treatment Duration: The study consisted of a 24-week treatment period.

-

Primary Endpoints: The co-primary efficacy endpoints were:

-

The proportion of patients achieving at least a 75% reduction in their PASI score from baseline (PASI-75) at week 24.

-

The proportion of patients achieving an IGA score of "clear" (0) or "almost clear" (1) with at least a 2-point improvement from baseline at week 24.

-

Experimental Protocol: Psoriasis Area and Severity Index (PASI) Assessment

The PASI is a widely used tool in clinical trials to measure the severity and extent of psoriasis.

-

Body Division: The body is divided into four regions: head, trunk, upper extremities, and lower extremities.

-

Assessment of Lesion Severity: Within each region, the severity of three clinical signs (erythema, induration, and desquamation) is assessed on a 5-point scale from 0 (none) to 4 (very severe).

-

Assessment of Area Involvement: The percentage of skin area affected by psoriasis within each of the four body regions is estimated and assigned a score from 0 (no involvement) to 6 (90-100% involvement).

-

Calculation: The scores for severity and area are combined in a weighted formula to generate a total PASI score ranging from 0 (no disease) to 72 (most severe disease).

Experimental Protocol: Investigator's Global Assessment (IGA)

The IGA is a static, 5-point scale that provides a global assessment of psoriasis severity.

-

0 = Clear: No signs of psoriasis.

-

1 = Almost Clear: Minimal, faint pink plaques with minimal scaling.

-

2 = Mild: Mildly thick plaques with light pink to red coloration and fine scales.

-

3 = Moderate: Moderately thick plaques with red to dark red coloration and moderate scales.

-

4 = Severe: Very thick, indurated plaques with dark red to violaceous coloration and thick, adherent scales.

An IGA score is assigned by the investigator based on an overall assessment of the patient's psoriatic lesions.

Efficacy Results

This compound demonstrated a statistically significant improvement in both co-primary endpoints compared to placebo at week 24.

Table 1: Co-Primary Efficacy Endpoints at Week 24 in the AFFIRM Study

| Endpoint | Placebo (n=102) | This compound 400 mg QD (n=101) | This compound 400 mg BID (n=102) | This compound 600 mg BID (n=101) |

| PASI-75 Response Rate (%) | 20.0 | 39.7 | 47.2 | 44.3 |

| IGA Success Rate (%) | 22.0 | 35.7 | 41.4 | 44.4 |

Secondary efficacy endpoints, including PASI-50, PASI-90, and improvements in Nail Psoriasis Severity Index (NAPSI) and Dermatology Life Quality Index (DLQI), also showed favorable results for the this compound treatment groups compared to placebo.

Table 2: Key Secondary Efficacy Endpoints at Week 24 in the AFFIRM Study

| Endpoint | Placebo | This compound 400 mg QD | This compound 400 mg BID | This compound 600 mg BID |

| PASI-50 Response Rate (%) | 40.8 | 68.8 | 75.0 | 72.3 |

| PASI-90 Response Rate (%) | 5.5 | 17.3 | 20.9 | 18.2 |

Safety and Tolerability

This compound was generally well-tolerated in the AFFIRM study. The most commonly reported treatment-emergent adverse events (TEAEs) were gastrointestinal in nature and dose-dependent.

Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs) in the AFFIRM Study

| Adverse Event Category | Placebo | This compound 400 mg QD | This compound 400 mg BID | This compound 600 mg BID |

| Any TEAE (%) | 48 | 50 | 52 | 62 |

| Gastrointestinal Intolerance (%) | N/A | 20 | 32 | 42 |

| Infection (%) | N/A | 6 | 18 | 15 |

| Decreased Lymphocyte Count (%) | N/A | 4 | 9 | 9 |

Conclusion

This compound (XP-23829) represents a promising oral therapeutic candidate for moderate-to-severe plaque psoriasis. Its discovery and development have been driven by the aim of providing an effective and well-tolerated fumaric acid ester-based therapy. The mechanism of action, centered on the activation of the Nrf2 pathway by its active metabolite MMF, provides a strong rationale for its anti-inflammatory and immunomodulatory effects. The positive results from the Phase IIb AFFIRM study demonstrate its clinical potential in improving the signs and symptoms of psoriasis. Further clinical development will be crucial to fully establish its long-term safety and efficacy profile and its place in the therapeutic landscape for psoriasis. This technical guide provides a comprehensive foundation for researchers and clinicians interested in the science and clinical application of this compound.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. fiercepharma.com [fiercepharma.com]

- 3. XenoPort commences Phase I trial of XP23829 - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. fiercebiotech.com [fiercebiotech.com]

- 5. This compound - Arbor Pharmaceuticals/Dr. Reddy's Laboratories - AdisInsight [adisinsight.springer.com]

Tepilamide Fumarate and the Nrf2 Pathway: A Technical Guide to a Promising Cytoprotective Mechanism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tepilamide fumarate, a novel fumaric acid ester and an analog of dimethyl fumarate (DMF), is emerging as a compound of significant therapeutic interest. While direct, in-depth studies on its specific interactions with the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway are still developing, its lineage from a well-characterized class of Nrf2 activators provides a strong basis for its proposed mechanism of action. This technical guide synthesizes the current understanding of how fumaric acid esters, with a primary focus on the extensively studied DMF, activate the Nrf2 signaling cascade—a pivotal pathway in cellular defense against oxidative stress and inflammation. This document provides a detailed overview of the signaling mechanics, quantitative data from seminal studies on DMF, comprehensive experimental protocols for key assays, and visual representations of the core biological processes and workflows. This information is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and other related compounds.

Introduction: The Nrf2 Pathway as a Therapeutic Target

The Nrf2 pathway is a master regulator of cellular redox homeostasis, playing a critical role in protecting cells from oxidative and electrophilic stress.[1] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2][3] The Keap1 protein contains several reactive cysteine residues that act as sensors for oxidative stress.[4] Upon exposure to electrophilic compounds or reactive oxygen species (ROS), these cysteine residues are modified, leading to a conformational change in Keap1 that disrupts the Keap1-Nrf2 interaction.[4] This stabilization of Nrf2 allows it to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a vast array of cytoprotective genes. The activation of this pathway leads to the upregulation of enzymes involved in antioxidant defense, detoxification, and anti-inflammatory processes.

Fumaric acid esters, including the clinically approved dimethyl fumarate (DMF) for multiple sclerosis and psoriasis, are well-established activators of the Nrf2 pathway. This compound, as a structural analog of DMF, is logically presumed to exert its therapeutic effects, at least in part, through this same mechanism.

Mechanism of Nrf2 Activation by Fumaric Acid Esters

The primary mechanism by which fumaric acid esters like DMF activate the Nrf2 pathway is through the covalent modification of specific cysteine residues on Keap1. As electrophilic compounds, DMF and its active metabolite, monomethyl fumarate (MMF), can react with nucleophilic thiol groups on cysteine residues via a Michael addition reaction. This modification, often referred to as succination, alters the structure of Keap1, thereby liberating Nrf2 from its repressive grip.

Key cysteine residues on Keap1, such as Cys151, have been identified as critical for mediating the effects of DMF. Modification of these residues leads to the inhibition of Keap1-dependent Nrf2 degradation, resulting in the accumulation and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 orchestrates the transcription of a suite of protective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL), which is the rate-limiting enzyme in glutathione synthesis.

While this compound is expected to follow this mechanistic paradigm, a study has suggested it may have greater in vitro potency than DMF in certain contexts, such as enhancing oncolytic virus infection, hinting at potentially unique pharmacological properties that warrant further investigation.

Quantitative Data on Nrf2 Pathway Activation by Dimethyl Fumarate

The following tables summarize quantitative data from studies investigating the effects of DMF and its metabolite MMF on the Nrf2 pathway. These data are presented as a proxy for the expected activity of this compound, pending direct experimental results.

Table 1: Induction of Nrf2 Target Gene Expression by DMF and MMF

| Compound | Cell Line | Target Gene | Concentration | Time (hours) | Fold Induction (mRNA) | Reference |

| DMF | Human Astrocytes | NQO1 | 3 µg/mL | 24 | ~10 | |

| DMF | Human Astrocytes | HMOX1 | 3 µg/mL | 24 | ~8 | |

| DMF | Human Astrocytes | OSGIN1 | 3 µg/mL | 24 | ~6 | |

| DMF | Human Astrocytes | TXNRD1 | 3 µg/mL | 24 | ~4 | |

| DMF | Human Astrocytes | GCLC | 3 µg/mL | 24 | ~3 | |

| DMF | Human Astrocytes | SRXN1 | 3 µg/mL | 24 | ~5 | |

| MMF | Human Astrocytes | NQO1 | 3 µg/mL | 24 | ~2 | |

| MMF | Human Astrocytes | HMOX1 | 3 µg/mL | 24 | Not significant | |

| DMF | Nrf2+/+ mouse cortex | Nqo1 | 100 mg/kg (oral) | 4 | ~2-3 | |

| DMF | Nrf2+/+ mouse cortex | Hmox1 | 100 mg/kg (oral) | 4 | ~2-3 | |

| DMF | Human PBMCs | NQO1 | 10 µM | - | Dose-dependent increase | |

| MMF | Human PBMCs | NQO1 | 10 µM | - | Dose-dependent increase |

Table 2: Effects of DMF on Nrf2 Protein Levels and Nuclear Translocation

| Compound | Cell Line/Tissue | Assay | Concentration | Time | Observation | Reference |

| DMF | Human Astrocytes | Western Blot (Nuclear Fraction) | 3 µg/mL | - | ~2.3-fold increase in nuclear Nrf2 | |

| DMF | SH-SY5Y cells | Western Blot (Nuclear Fraction) | 5-20 µM | 3 hours | Dose-dependent increase in nuclear Nrf2 | |

| DMF | Nrf2+/+ mouse cortex | Western Blot | 100-300 mg/kg (oral) | 4 hours | Slight increase in total Nrf2 protein | |

| DMF | Human Retinal Endothelial Cells (HREC) | Immunofluorescence | 10 µM | 6 hours | Increased Nrf2 nuclear translocation |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research in this field. Below are representative protocols for key experiments used to assess Nrf2 pathway activation by fumaric acid esters.

Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Gene Expression

Objective: To quantify the change in mRNA levels of Nrf2 target genes (e.g., NQO1, HMOX1) following treatment with a fumarate compound.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., human astrocytes, SH-SY5Y neuroblastoma cells) at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound (or DMF/MMF as a positive control) or vehicle (e.g., DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).

-

RNA Extraction: Following treatment, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe a standardized amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) following the manufacturer's instructions.

-

qRT-PCR: Perform real-time PCR using a qPCR system (e.g., qTower, Analytik Jena) with a suitable master mix (e.g., TaqMan Universal PCR Master Mix) and specific primer-probe sets (e.g., TaqMan Gene Expression Assays) for the target genes (e.g., NQO1, HMOX1) and a housekeeping gene for normalization (e.g., GAPDH).

-

Data Analysis: Calculate the relative quantification of gene expression using the ΔΔCT method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle-treated controls.

Western Blotting for Nrf2 Nuclear Translocation

Objective: To detect the accumulation of Nrf2 protein in the nuclear fraction of cells following treatment.

Methodology:

-

Cell Culture and Treatment: Culture and treat cells as described in the qRT-PCR protocol.

-

Nuclear and Cytoplasmic Fractionation: After treatment, harvest the cells and perform subcellular fractionation using a nuclear/cytoplasmic extraction kit (e.g., NE-PER Nuclear and Cytoplasmic Extraction Reagents, Thermo Fisher Scientific) to separate the nuclear and cytoplasmic proteins.

-

Protein Quantification: Determine the protein concentration of each fraction using a protein assay (e.g., BCA Protein Assay Kit, Thermo Fisher Scientific).

-

SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each fraction and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

Analysis: Use antibodies against a nuclear marker (e.g., Lamin A/C) and a cytoplasmic marker (e.g., β-actin or GAPDH) to confirm the purity of the fractions and to serve as loading controls. Quantify the band intensities using densitometry software.

Keap1 Cysteine Modification by Mass Spectrometry

Objective: To identify the specific cysteine residues on Keap1 that are modified by a fumarate compound.

Methodology:

-

Cell Culture and Transfection: Transfect cells (e.g., HEK293FT) with a plasmid expressing tagged Keap1 (e.g., V5-tagged Keap1).

-

Treatment and Immunoprecipitation: Treat the transfected cells with the fumarate compound or vehicle. Lyse the cells and immunoprecipitate the tagged Keap1 protein using an antibody against the tag.

-

Sample Preparation for Mass Spectrometry: Elute the immunoprecipitated Keap1, reduce the disulfide bonds, and alkylate the unmodified cysteines with iodoacetamide. Digest the protein into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use database search algorithms (e.g., Mascot) to identify the Keap1 peptides and search for variable modifications on cysteine residues corresponding to the adduction of the fumarate compound (succination).

Conclusion and Future Directions

The activation of the Nrf2 pathway represents a potent and clinically validated mechanism for cellular protection against oxidative stress and inflammation. This compound, as an analog of the well-characterized Nrf2 activator dimethyl fumarate, holds significant promise as a therapeutic agent that likely harnesses this protective pathway. While the direct evidence for this compound's interaction with Nrf2 is still emerging, the extensive data on related fumaric acid esters provide a strong rationale for its proposed mechanism of action.

Future research should focus on elucidating the specific molecular interactions between this compound and the Keap1-Nrf2 system. Key areas of investigation include:

-

Quantitative analysis of this compound's potency in inducing Nrf2 target gene expression and its EC50 values in various cell types.

-

Direct comparison of the efficacy of this compound and DMF in Nrf2 activation and downstream cytoprotective effects.

-

Identification of the specific Keap1 cysteine residues that are preferentially modified by this compound.

-

In vivo studies to confirm Nrf2 pathway activation by this compound in relevant animal models of disease.

A thorough understanding of these aspects will be critical for the continued development and potential clinical application of this compound as a novel therapeutic agent.

References

The Immunomodulatory Landscape of Tepilamide Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tepilamide fumarate (formerly XP23829, also known as PPC-06) is an oral immunomodulatory agent under investigation for the treatment of moderate-to-severe plaque psoriasis.[1] As a novel fumaric acid ester (FAE), it belongs to a class of compounds that have demonstrated therapeutic efficacy in immune-mediated inflammatory diseases.[2][3] this compound is a prodrug that is rapidly converted to monomethyl fumarate (MMF), the same active metabolite as dimethyl fumarate (DMF), a well-established treatment for psoriasis and multiple sclerosis.[1][4] This technical guide provides a comprehensive overview of the immunomodulatory effects of this compound, drawing from available clinical trial data and the broader understanding of the mechanisms of action of fumarates.

Core Mechanism of Action: The Fumarate Effect

The immunomodulatory effects of this compound are mediated by its active metabolite, monomethyl fumarate (MMF). The proposed mechanisms of action are multifaceted and involve the modulation of both innate and adaptive immune responses.

The Nrf2 Antioxidant Response Pathway

A primary mechanism of action for MMF is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses. MMF, being an electrophile, reacts with cysteine residues on the Kelch-like ECH-associated protein 1 (Keap1), the main negative regulator of Nrf2. This interaction leads to a conformational change in Keap1, preventing it from targeting Nrf2 for ubiquitination and proteasomal degradation. Consequently, stabilized Nrf2 translocates to the nucleus and binds to antioxidant response elements (AREs) in the promoter regions of a wide array of cytoprotective genes.

The activation of the Nrf2 pathway by fumarates has been demonstrated to induce the expression of antioxidant enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1). This enhanced antioxidant capacity helps to mitigate the oxidative stress that is implicated in the pathogenesis of inflammatory diseases like psoriasis.

References

Tepilamide Fumarate for Psoriasis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tepilamide fumarate (formerly PPC-06) is an oral fumaric acid ester (FAE) in development for the treatment of moderate-to-severe plaque psoriasis. As a prodrug of monomethyl fumarate (MMF), it belongs to a class of compounds known for their immunomodulatory and anti-inflammatory properties. Clinical data from the Phase IIb AFFIRM study demonstrate that this compound offers a positive response in patients with moderate-to-severe plaque psoriasis. This guide provides a comprehensive overview of the current research on this compound, including its clinical efficacy and safety, presumed mechanism of action based on related fumaric acid esters, and detailed experimental protocols to aid in further research and development.

Core Mechanism of Action

This compound is rapidly hydrolyzed to its active metabolite, monomethyl fumarate (MMF). The therapeutic effects of FAEs in psoriasis are primarily attributed to MMF's influence on key signaling pathways that drive the inflammatory cascade in psoriatic lesions. The proposed mechanisms involve a multi-faceted approach targeting both immune and skin cells.

The primary mechanisms of action for fumaric acid esters in psoriasis are believed to be:

-

Activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: MMF is thought to activate the Nrf2 pathway, a critical regulator of cellular antioxidant responses. This leads to the transcription of cytoprotective genes that help mitigate oxidative stress, a known contributor to psoriasis pathology.

-

Inhibition of the Nuclear Factor-kappa B (NF-κB) Pathway: FAEs have been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation. By suppressing NF-κB, MMF can reduce the production of pro-inflammatory cytokines, chemokines, and adhesion molecules that fuel the inflammatory process in psoriatic skin.[1][2]

These actions result in a downstream cascade of effects including the modulation of T-cell function, a reduction in pro-inflammatory cytokine production (such as TNF-α, IL-17, and IL-23), and a direct impact on keratinocyte proliferation and differentiation.[1][3]

Signaling Pathways

The immunomodulatory effects of this compound, mediated by its active metabolite MMF, are understood to involve the modulation of two key intracellular signaling pathways:

Nrf2 Activation Pathway

MMF is believed to activate the Nrf2 antioxidant response pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. MMF is thought to interact with Keap1, leading to the release of Nrf2, which then translocates to the nucleus and initiates the transcription of antioxidant and cytoprotective genes.

NF-κB Inhibition Pathway

FAEs have been demonstrated to inhibit the pro-inflammatory NF-κB pathway. This is thought to occur through the prevention of the degradation of IκBα, the inhibitory subunit of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

Quantitative Data

The primary source of quantitative data for this compound in psoriasis is the Phase IIb, randomized, double-blind, placebo-controlled AFFIRM study.[3]

Clinical Efficacy Data (AFFIRM Study)

The AFFIRM study evaluated the efficacy of this compound in adults with moderate-to-severe plaque psoriasis over 24 weeks. The co-primary endpoints were the proportion of patients achieving at least a 75% reduction in the Psoriasis Area and Severity Index (PASI-75) and an Investigator's Global Assessment (IGA) score of clear or almost clear.

| Treatment Group | PASI-75 Response Rate (%) | IGA Success Rate (%) |

| This compound 400 mg QD | 39.7% | 35.7% |

| This compound 400 mg BID | 47.2% | 41.4% |

| This compound 600 mg BID | 44.3% | 44.4% |

| Placebo | 20.0% | 22.0% |

Table 1: Efficacy of this compound at Week 24 in the AFFIRM Study.

Clinical Safety Data (AFFIRM Study)

The safety profile of this compound was also assessed in the AFFIRM study. The most common treatment-emergent adverse events (TEAEs) are summarized below.

| Adverse Event | This compound 400 mg QD | This compound 400 mg BID | This compound 600 mg BID | Placebo |

| Gastrointestinal Intolerance | 20% - 42% | 20% - 42% | 20% - 42% | Not specified |

| Infection | 6% - 18% | 6% - 18% | 6% - 18% | Not specified |

| Decreased Lymphocyte Count | 4% - 9% | 4% - 9% | 4% - 9% | Not specified |

| Any TEAE | 50.5% | 52.3% | 66.0% | 47.7% |

Table 2: Common Treatment-Emergent Adverse Events in the AFFIRM Study.

Experimental Protocols

While specific preclinical experimental protocols for this compound in psoriasis are not widely published, the following methodologies are standard for evaluating fumaric acid esters and can be adapted for future research.

In Vitro Keratinocyte Proliferation Assay

-

Cell Line: Human keratinocyte cell line (e.g., HaCaT).

-

Method:

-

Seed HaCaT cells in 96-well plates and culture until they reach approximately 70-80% confluency.

-

Treat cells with varying concentrations of this compound or its active metabolite, MMF.

-

After a 48-72 hour incubation period, assess cell proliferation using a standard method such as the MTT assay or by measuring [3H]thymidine incorporation.

-

Measure the absorbance or radioactivity to determine the effect of the compound on cell proliferation.

-

-

Endpoint: IC50 value for inhibition of keratinocyte proliferation.

In Vitro Cytokine Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)

-

Cells: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Method:

-

Culture PBMCs in 96-well plates and stimulate with a mitogen (e.g., phytohemagglutinin) or a specific antigen in the presence or absence of varying concentrations of this compound or MMF.

-

After 24-48 hours, collect the cell culture supernatants.

-

Measure the concentrations of key pro-inflammatory cytokines (e.g., TNF-α, IL-17, IL-23) using enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.

-

-

Endpoint: Percentage reduction of cytokine secretion compared to the stimulated control.

Imiquimod-Induced Psoriasis-like Mouse Model

-

Animal Model: BALB/c or C57BL/6 mice.

-

Method:

-

Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg of 5% cream) to the shaved back and/or ear of the mice for 5-7 consecutive days to induce a psoriasis-like skin inflammation.

-

Administer this compound orally once or twice daily, starting from the first day of imiquimod application.

-

Monitor and score the severity of skin inflammation daily based on erythema, scaling, and skin thickness (Psoriasis Area and Severity Index - PASI).

-

At the end of the experiment, collect skin biopsies for histological analysis (H&E staining for epidermal thickness) and for measuring the expression of inflammatory markers (e.g., cytokines, chemokines) by qPCR or immunohistochemistry.

-

-

Endpoints: Reduction in PASI score, epidermal thickness, and expression of inflammatory mediators.

Experimental Workflows and Logical Relationships

Preclinical to Clinical Development Workflow

The development of this compound for psoriasis follows a logical progression from preclinical evaluation to clinical trials.

Cellular Mechanisms in Psoriatic Skin

The therapeutic effect of this compound in psoriasis is a result of its impact on the interplay between immune cells and keratinocytes in the skin.

Conclusion

This compound represents a promising oral treatment for moderate-to-severe plaque psoriasis. Its efficacy, as demonstrated in the AFFIRM study, is comparable to other fumaric acid esters, with a manageable safety profile. The presumed mechanism of action, centered on the activation of the Nrf2 pathway and inhibition of the NF-κB pathway, provides a strong rationale for its therapeutic effects. Further research is warranted to fully elucidate the specific preclinical profile of this compound and to further delineate its long-term safety and efficacy in larger patient populations. This guide provides a foundational resource for scientists and researchers to build upon in their ongoing investigation of this novel therapeutic agent.

References

- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 2. A review of the mechanisms of action of dimethylfumarate in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The antipsoriatic agent monomethylfumarate has antiproliferative, prodifferentiative, and anti-inflammatory effects on keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Tepilamide Fumarate: A Novel Sensitizer for Enhanced Oncolytic Virotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Oncolytic virotherapy, a promising modality in cancer treatment, utilizes viruses that selectively replicate in and destroy cancer cells.[1][2] However, its efficacy can be hampered by the innate antiviral responses of tumor cells, primarily the interferon (IFN) signaling pathway.[1][3][4] Tepilamide fumarate (TPF), a novel small molecule, has emerged as a potent sensitizer for oncolytic virus therapy. This technical guide provides a comprehensive overview of the preclinical evidence for TPF's role in enhancing oncolytic virotherapy, focusing on its mechanism of action, experimental validation, and relevant protocols for researchers in the field. TPF, an analog of dimethyl fumarate (DMF), effectively downregulates the type I IFN pathway, thereby increasing the susceptibility of cancer cells to viral infection and augmenting the therapeutic efficacy of oncolytic viruses such as Vesicular Stomatitis Virus (VSVΔ51) and Herpes Simplex Virus-1 (HSV-1).

Introduction to Oncolytic Virotherapy and its Challenges

Oncolytic viruses (OVs) represent a unique class of therapeutic agents designed to selectively target and lyse cancer cells while sparing normal tissues. The therapeutic effect of OVs is twofold: direct oncolysis of tumor cells and stimulation of a robust anti-tumor immune response. Several oncolytic viruses, including adenovirus, herpes simplex virus, and vaccinia virus, are currently under investigation in clinical trials. Talimogene laherparepvec (T-VEC), a modified HSV-1, is an FDA-approved oncolytic virus for the treatment of melanoma.

Despite the promise of oncolytic virotherapy, its widespread clinical application is met with challenges. A primary obstacle is the intrinsic resistance of some cancer cells to viral infection, often mediated by the type I interferon (IFN) signaling pathway. Upon viral entry, cancer cells can activate this pathway, leading to the expression of interferon-stimulated genes (ISGs) that establish an antiviral state, thereby inhibiting viral replication and spread. Overcoming this resistance is a key strategy for enhancing the efficacy of oncolytic virotherapy. Combination therapies, where OVs are administered alongside other agents that modulate the tumor microenvironment or cellular signaling pathways, have shown significant potential in preclinical and clinical studies.

This compound: A Potent Viral Sensitizer

This compound (TPF) is an analog of dimethyl fumarate (DMF), a drug used in the treatment of multiple sclerosis and psoriasis. TPF is currently in late-stage clinical trials for psoriasis. Preclinical research has identified TPF as a novel potentiator of oncolytic virus therapy due to its ability to suppress the IFN-mediated antiviral response in cancer cells.

Mechanism of Action: Downregulation of the Type I Interferon Pathway

The primary mechanism by which TPF enhances oncolytic virus efficacy is through the downregulation of the type I IFN signaling pathway. Research indicates that TPF acts in a manner similar to DMF by preventing the nuclear translocation of NF-κB, a key transcription factor involved in the induction of type I IFN and other pro-inflammatory genes.

By inhibiting the IFN response, TPF renders cancer cells more vulnerable to viral infection, leading to increased viral replication and subsequent oncolysis. Studies have shown that TPF treatment leads to a reduction in the activation of STAT1 and STAT2, key signal transducers in the IFN pathway.

Preclinical Data and Experimental Findings

In Vitro Studies

In vitro experiments using the 786-0 renal carcinoma cell line demonstrated that pre-treatment with TPF significantly increased the susceptibility of these cells to infection with VSVΔ51, an oncolytic virus. This was evidenced by increased green fluorescent protein (GFP) expression from a reporter virus and higher viral titers. TPF was found to be more potent than its parent compound, DMF, in enhancing viral infection and cell killing across various cancer cell lines.

Table 1: In Vitro Efficacy of this compound in Combination with VSVΔ51

| Cell Line | Treatment | Concentration (µM) | Outcome Measure | Result | Reference |

|---|---|---|---|---|---|

| 786-0 | TPF | 100, 150, 200 | Viral Titer (pfu/mL) | Dose-dependent increase | |

| 786-0 | TPF | 150 | VSV-M and VSV-N mRNA | Significant increase | |

| 786-0 | TPF vs DMF | 100, 150 | GFP Positive Cells | TPF shows superior enhancement | |

| CT26.wt | TPF vs DMF | 100, 150 | GFP Positive Cells | TPF shows superior enhancement | |

| 786-0 | TPF | 150 | IFN-β mRNA | Significant decrease |

| 786-0 | TPF | 150 | IFN-β Protein (ELISA) | Significant decrease | |

Ex Vivo Studies

The efficacy of TPF was further validated in ex vivo models using fresh tumor tissues. Cores from CT26.wt colon tumors grown in BALB/c mice and clinical specimens of pancreatic and ovarian tumors were treated with TPF before infection with VSVΔ51. The results showed a significant increase in viral replication in the TPF-treated tumor cores compared to untreated controls, with high effectiveness observed in pancreatic and ovarian tumor samples. Importantly, TPF selectively enhanced viral infection in cancer cells without affecting healthy tissues.

Table 2: Ex Vivo Efficacy of this compound with VSVΔ51 in Tumor Cores

| Tumor Type | Treatment | Outcome Measure | Result | Reference |

|---|---|---|---|---|

| CT26.wt Colon Tumor | TPF | Viral Titer (pfu/core) | Significant increase | |

| Human Pancreatic Tumor | TPF | Viral Titer (pfu/core) | Significant increase |

| Human Ovarian Tumor | TPF | Viral Titer (pfu/core) | Significant increase | |

Experimental Protocols

The following are generalized protocols for key experiments cited in the research on this compound and oncolytic virus therapy. Researchers should optimize these protocols for their specific cell lines, viruses, and experimental conditions.

In Vitro Viral Sensitization Assay

This protocol is designed to assess the ability of a compound to sensitize cancer cells to oncolytic virus infection.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., 786-0) in 24- or 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0, 100, 150, 200 µM) for 4 hours.

-

Viral Infection: Infect the cells with the oncolytic virus (e.g., VSVΔ51 expressing GFP) at a specific multiplicity of infection (MOI), for instance, 0.05.

-

Incubation: Incubate the infected cells for 24 to 48 hours.

-

Analysis:

-

Viral Spread: Capture GFP images at 24 hours post-infection to visualize viral spread.

-

Viral Titer: Collect supernatants and quantify the viral titer using a standard plaque assay on a permissive cell line (e.g., Vero cells).

-

Cell Viability: Assess the metabolic viability of the cells using a resazurin-based assay to determine the extent of cell killing.

-

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

This protocol is used to quantify the mRNA levels of genes involved in the IFN pathway.

Methodology:

-

Treatment and Infection: Pre-treat cells with TPF (e.g., 150 µM) for 4 hours, followed by infection with the oncolytic virus (MOI 0.05).

-

RNA Extraction: At 24 hours post-infection, extract total RNA from the cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using gene-specific primers for target genes (e.g., IFN-β, MX2, IL6) and a housekeeping gene for normalization (e.g., GAPDH).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-β Secretion

This protocol measures the amount of secreted IFN-β protein in the cell culture supernatant.

Methodology:

-

Sample Collection: Collect cell culture supernatants at 24 hours post-infection from cells treated with or without TPF and infected with the oncolytic virus.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific IFN-β ELISA kit being used.

-

Data Analysis: Determine the concentration of IFN-β in the supernatants by comparing the absorbance values to a standard curve.

Immunofluorescence Staining for NF-κB Nuclear Translocation

This protocol visualizes the subcellular localization of NF-κB to assess its nuclear translocation.

Methodology:

-

Cell Culture and Treatment: Grow cells on coverslips and pre-treat with TPF (e.g., 150 µM) for 4 hours, followed by infection with the oncolytic virus (MOI 1) for 6 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100).

-

Immunostaining: Incubate the cells with a primary antibody against NF-κB, followed by a fluorescently labeled secondary antibody.

-

Nuclear Staining: Counterstain the nuclei with DAPI.

-

Imaging: Visualize the cells using a fluorescence microscope and capture images to assess the localization of NF-κB.

Broader Implications and Future Directions

The findings on this compound's ability to enhance oncolytic virotherapy have significant implications for the field. By overcoming a key resistance mechanism, TPF has the potential to broaden the applicability and improve the efficacy of oncolytic virus-based treatments.

Furthermore, TPF has also been shown to enhance the transduction efficiency of various gene therapy vectors, including lentivirus, adenovirus, and adeno-associated virus. This suggests a wider role for TPF in various gene therapy applications beyond oncolytic virotherapy.

Future research should focus on:

-

In vivo studies: Evaluating the efficacy and safety of TPF in combination with oncolytic viruses in animal models of cancer.

-

Combination with other therapies: Exploring the synergistic effects of TPF and oncolytic viruses with other cancer treatments, such as immune checkpoint inhibitors and CAR-T cell therapy.

-

Clinical trials: Translating the promising preclinical findings into clinical trials to assess the therapeutic potential of TPF in cancer patients undergoing oncolytic virotherapy.

Conclusion

This compound is a promising novel agent that can significantly enhance the efficacy of oncolytic virus therapy by downregulating the type I interferon pathway in cancer cells. The robust preclinical data from in vitro and ex vivo studies provide a strong rationale for its further development as a combination therapy for cancer. This technical guide provides researchers and drug development professionals with a comprehensive overview of the current knowledge on TPF in oncolyic virus therapy and detailed methodologies to facilitate further research in this exciting area.

References

Synthesis Pathway of Tepilamide Fumarate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tepilamide fumarate, also known as XP23829, is a novel oral prodrug of monomethyl fumarate (MMF). It has been investigated for the treatment of moderate-to-severe chronic plaque psoriasis and other autoimmune diseases. As a fumaric acid ester, this compound is designed to be rapidly hydrolyzed in the body to MMF, the active metabolite, which exerts its immunomodulatory effects. This technical guide provides a detailed overview of the core synthesis pathway of this compound, including experimental protocols and quantitative data, to support research and development efforts in the pharmaceutical field.

Core Synthesis Pathway Overview

The synthesis of this compound is a multi-step process that begins with the readily available starting material, maleic anhydride. The pathway can be broadly divided into two key stages:

-

Synthesis of Monomethyl Fumarate (MMF): This stage involves the conversion of maleic anhydride to monomethyl maleate, followed by an isomerization step to yield the key intermediate, monomethyl fumarate.

-

Synthesis of Tepilamide: The final stage involves the esterification of monomethyl fumarate with 2-chloro-N,N-diethylacetamide to produce the Tepilamide base. The final salt form, this compound, is then obtained by reacting the base with fumaric acid.

The overall synthesis workflow is depicted in the following diagram:

Detailed Experimental Protocols

The following protocols are based on the procedures outlined in U.S. Patent 9,302,977 B2, assigned to XenoPort, Inc.[1].

Stage 1: Synthesis of Monomethyl Fumarate (MMF)

This stage involves a one-pot reaction sequence starting from maleic anhydride.

Reaction Scheme:

Experimental Procedure:

-

Methanolysis of Maleic Anhydride: Maleic anhydride is reacted with methanol to form monomethyl maleate. This reaction can be performed neat or in the presence of a solvent.

-

Isomerization: The resulting monomethyl maleate is then isomerized to monomethyl fumarate in the presence of an acid chloride catalyst.

Quantitative Data for Monomethyl Fumarate Synthesis:

| Parameter | Value | Reference |

| Starting Materials | ||

| Maleic Anhydride | 1.0 equivalent | [1] |

| Methanol | 1.0 - 1.2 equivalents | [1] |

| Catalyst | ||

| Acid Chloride (e.g., Thionyl Chloride) | Catalytic amount | [1] |

| Reaction Conditions | ||

| Temperature (Methanolysis) | Room Temperature to 60°C | [1] |

| Temperature (Isomerization) | 60°C to reflux | |

| Reaction Time | Not explicitly stated | |

| Product Isolation | ||

| Yield | Not explicitly stated for this specific reaction in the provided text, but the subsequent prodrug synthesis starts with a defined amount of MMF. | |

| Purification | Crystallization |

Stage 2: Synthesis of Tepilamide

This stage involves the esterification of the synthesized MMF with a chloro-functionalized amide.

Reaction Scheme:

Experimental Procedure (Example 12 of US Patent 9,302,977 B2):

-

Reaction Setup: A mixture of monomethyl fumarate (130 g, 1 mol), 2-chloro-N,N-diethylacetamide (1 mol), and potassium carbonate (1.5 mol) in N,N-dimethylformamide (DMF) is prepared.

-

Reaction: The mixture is heated to a specified temperature and stirred for a period of time until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).

-

Work-up and Purification: The reaction mixture is then worked up by quenching, extraction, and washing. The crude product is purified by crystallization to yield the pure Tepilamide base.

Quantitative Data for Tepilamide Synthesis:

| Parameter | Value | Reference |

| Starting Materials | ||

| Monomethyl Fumarate | 130 g (1 mol) | |

| 2-chloro-N,N-diethylacetamide | 1 mol | |

| Potassium Carbonate (Base) | 1.5 mol | |

| N,N-Dimethylformamide (Solvent) | Not explicitly quantified in the provided text | |

| Reaction Conditions | ||

| Temperature | Not explicitly stated in the provided text | |

| Reaction Time | Not explicitly stated in the provided text | |

| Product Isolation | ||

| Yield | Not explicitly stated in the provided text | |

| Purity (by HPLC) | 100.00% w/w (with 0.07% dimer) for a similar prodrug synthesis in the patent | |

| Purification | Crystallization |

Conclusion

The synthesis of this compound is a well-defined process that leverages established organic chemistry principles. The two-stage pathway, commencing with the economical starting material maleic anhydride, offers an efficient route to this promising pharmaceutical agent. The provided experimental details and quantitative data serve as a valuable resource for researchers and drug development professionals engaged in the synthesis and evaluation of fumaric acid ester prodrugs. Further optimization of reaction conditions and purification procedures may be explored to enhance the overall efficiency and scalability of the synthesis for potential commercial production.

References

An In-depth Technical Guide to the Hydrolysis of Tepilamide Fumarate to Monomethyl Fumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tepilamide fumarate (formerly known as PPC-06 or XP23829) is a novel oral fumaric acid ester developed as a prodrug for the active metabolite monomethyl fumarate (MMF). Similar to the established therapeutic dimethyl fumarate (DMF), this compound is designed to deliver MMF systemically following oral administration. The conversion of this compound to MMF is a critical step in its mechanism of action and is presumed to occur via rapid hydrolysis mediated by esterases in the gastrointestinal tract and blood. This technical guide provides a comprehensive overview of the hydrolysis of this compound to MMF, drawing on available data and analogous information from the well-characterized prodrug, DMF. It includes a summary of relevant clinical trial data, detailed hypothetical experimental protocols for studying this hydrolysis, and visualizations of the metabolic pathway and experimental workflows.

Introduction

Fumaric acid esters (FAEs) are a class of immunomodulatory compounds used in the treatment of psoriasis and multiple sclerosis. The therapeutic effects of FAEs are largely attributed to their active metabolite, monomethyl fumarate (MMF). This compound is a next-generation FAE designed to provide efficient and sustained exposure to MMF.[1] As a prodrug, the efficacy of this compound is contingent on its conversion to the active moiety, MMF, through hydrolysis.[2] Understanding the kinetics and mechanisms of this hydrolysis is paramount for drug development, formulation, and clinical application.

The Hydrolysis of this compound

This compound is rapidly hydrolyzed to MMF upon oral administration.[2] While specific enzymatic pathways for this compound have not been fully elucidated in publicly available literature, it is widely understood to be metabolized by non-specific esterases present in the gastrointestinal tract and blood, a mechanism analogous to that of dimethyl fumarate (DMF).[3] The hydrolysis of the ester bond in this compound yields MMF and a corresponding alcohol moiety.

Chemical Reaction

The hydrolysis reaction can be represented as follows:

This compound + H₂O ---(Esterases)--> Monomethyl Fumarate + N,N-diethyl-2-hydroxyacetamide

Quantitative Data Summary

| Parameter | This compound (AFFIRM Study) | MMF (from Dimethyl Fumarate Administration) | Reference |

| Dosing Regimens | 400 mg QD, 400 mg BID, 600 mg BID | 120 mg BID, 240 mg BID | [2] |

| Primary Efficacy Endpoint (PASI-75) | 39.7% (400mg QD), 47.2% (400mg BID), 44.3% (600mg BID) | Not directly comparable | |

| MMF Tmax (Time to Peak Concentration) | Unpublished Phase I data suggest sustained MMF exposure | ~2-2.5 hours | |

| MMF Cmax (Peak Concentration) | Unpublished Phase I data suggest efficient MMF exposure | ~0.8 - 1.87 mg/L |

Signaling Pathway

The active metabolite, monomethyl fumarate, is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of cellular antioxidant responses.

Experimental Protocols

The following are detailed, adaptable protocols for key experiments to characterize the hydrolysis of this compound.

In Vitro Hydrolysis of this compound in Simulated Biological Fluids

Objective: To determine the rate of hydrolysis of this compound to MMF in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

Materials:

-

This compound

-

Monomethyl fumarate standard

-

Simulated Gastric Fluid (SGF), pH 1.2

-

Simulated Intestinal Fluid (SIF), pH 6.8

-

HPLC system with UV detector

-

C18 HPLC column

-

Acetonitrile (HPLC grade)

-

Phosphoric acid (HPLC grade)

-

Water (HPLC grade)

-

Thermostated shaker

Procedure:

-

Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

-

Prepare SGF and SIF solutions.

-

Spike a known concentration of this compound from the stock solution into separate flasks containing SGF and SIF, pre-warmed to 37°C. The final concentration should be within the linear range of the HPLC method.

-

Incubate the flasks in a thermostated shaker at 37°C.

-

At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot from each flask.

-

Immediately quench the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the samples to precipitate any proteins or salts.

-

Analyze the supernatant by HPLC to quantify the concentrations of this compound and MMF.

-

The HPLC mobile phase could consist of a gradient of 0.1% phosphoric acid in water and acetonitrile, with UV detection at 210 nm.

-

Calculate the rate of disappearance of this compound and the rate of appearance of MMF.

In Vitro Metabolism of this compound using Liver Microsomes or S9 Fractions

Objective: To evaluate the enzymatic hydrolysis of this compound by esterases present in liver subcellular fractions.

Materials:

-

This compound

-

Pooled human liver microsomes or S9 fractions

-

NADPH regenerating system (for S9 fractions, if assessing oxidative metabolism in parallel)

-

Phosphate buffer (pH 7.4)

-

HPLC-MS/MS system

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).

-

In a microcentrifuge tube, combine phosphate buffer (pH 7.4), liver microsomes or S9 fraction, and the this compound stock solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system (if used). For esterase activity, this may not be necessary, but it is often included to assess overall metabolic stability.

-

Incubate at 37°C with shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of cold acetonitrile containing an internal standard.

-

Vortex and centrifuge the samples to pellet the protein.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining this compound and the formed MMF.

-

Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of this compound.

Conclusion

This compound is a prodrug that relies on efficient hydrolysis to its active metabolite, monomethyl fumarate, to exert its therapeutic effects. While specific quantitative data for this compound's hydrolysis are not yet widely published, the extensive research on the analogous compound, dimethyl fumarate, provides a strong framework for understanding its metabolic fate. The experimental protocols outlined in this guide offer a basis for researchers to investigate the hydrolysis of this compound in detail. Further studies are warranted to fully characterize the enzymes involved and the precise kinetics of this critical activation step. This knowledge will be invaluable for the continued development and optimization of fumaric acid ester therapies.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. This compound (PPC-06) Extended Release Tablets in Patients with Moderate-to-Severe Plaque Psoriasis: Safety and Efficacy Results from the Randomized, Double-blind, Placebo-controlled AFFIRM Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Preclinical Profile of Tepilamide Fumarate (PPC-06): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tepilamide fumarate (PPC-06) is a novel, orally available small molecule developed as a prodrug of monomethyl fumarate (MMF). MMF is the active metabolite of the approved drug dimethyl fumarate (DMF), which is used in the treatment of psoriasis and multiple sclerosis. This compound is designed to offer a differentiated profile, and its preclinical development has focused on elucidating its mechanism of action, pharmacokinetic profile, and efficacy in relevant disease models. This technical guide provides a comprehensive summary of the core preclinical data on this compound and its active metabolite, MMF.

Mechanism of Action

The primary mechanism of action of this compound is mediated through its active metabolite, monomethyl fumarate (MMF). MMF is known to exert its pharmacological effects through two key pathways: the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway and the modulation of inflammatory signaling, including the downregulation of the Type I Interferon (IFN) pathway.

Nrf2 Pathway Activation

MMF is an activator of the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds like MMF can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of a wide array of cytoprotective genes. The activation of this pathway leads to the production of antioxidant and detoxifying enzymes, thereby protecting cells from oxidative damage.

Interferon Pathway Downregulation

In addition to its antioxidant effects, this compound has been shown to modulate inflammatory responses by downregulating the Type I Interferon (IFN) signaling pathway. This is particularly relevant in the context of autoimmune diseases where IFN signaling can be pathogenic. Preclinical studies have demonstrated that this compound can inhibit the production of IFN-β and the expression of interferon-stimulated genes (ISGs). This effect is believed to contribute to its efficacy in conditions like psoriasis.[1]

In Vitro Pharmacology

The in vitro activity of this compound is primarily attributed to its conversion to MMF. Studies have focused on quantifying the effects of MMF on Nrf2 activation and inflammatory cytokine production.

| Parameter | Assay System | Result | Reference |

| Nrf2 Activation | |||

| NQO1 and HO-1 Gene Expression | Human Peripheral Blood Mononuclear Cells (PBMCs) | MMF induced the expression of Nrf2 target genes NQO1 and HO-1. | [2] |

| Interferon Pathway Modulation | |||

| IFN-β and ISG Expression | 786-0 carcinoma cells pre-treated for 4 hours, then infected with VSVΔ51 (MOI 0.05) | This compound (150 μM) significantly downregulated the mRNA expression of IFN-β and interferon-stimulated genes (ISGs) 24 hours post-infection. | [1] |

| IFN-β Protein Secretion | Supernatants from 786-0 cells treated as above | This compound (150 μM) significantly reduced the secretion of IFN-β protein. | [1] |

Preclinical Pharmacokinetics

Pharmacokinetic studies have been conducted to understand the absorption, distribution, metabolism, and excretion of this compound. A key finding is that this compound is a prodrug that is rapidly and extensively converted to its active metabolite, MMF, with negligible systemic exposure to the parent compound.

| Species | Formulation | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Key Findings | Reference |

| Human | Extended-release tablets | 400 mg | 2,345 ± 789 (MMF) | 3.5 (median) (MMF) | 7,896 ± 2,134 (MMF) | Systemic exposure to intact PPC-06 was negligible. Formulations were bioequivalent. | [No direct citation available in search results] |

| Rat | Not specified | Not specified | Data not available | Data not available | Data not available | MMF has been shown to have a neuroprotective effect in a rat model of ischemia-reperfusion. | [3] |

In Vivo Efficacy

The in vivo efficacy of fumarates, including the active metabolite of this compound, MMF, has been evaluated in animal models of autoimmune and inflammatory diseases.

Psoriasis Model